molecular formula C8H6N4 B010434 1H-benzimidazol-2-ylcyanamide CAS No. 104145-05-3

1H-benzimidazol-2-ylcyanamide

Cat. No. B010434
M. Wt: 158.16 g/mol
InChI Key: NYLIXUBOFQIMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-benzimidazol-2-ylcyanamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical and physical properties, making it an ideal candidate for a wide range of applications.

Scientific Research Applications

1H-benzimidazol-2-ylcyanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses by targeting specific enzymes and receptors. In material science, 1H-benzimidazol-2-ylcyanamide has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, this compound has been studied for its potential as a plant growth regulator and pesticide.

Mechanism Of Action

The mechanism of action of 1H-benzimidazol-2-ylcyanamide varies depending on its application. In medicinal chemistry, this compound inhibits the activity of specific enzymes and receptors involved in cancer cell growth and viral replication. In material science, it acts as a building block for the synthesis of novel materials with unique properties. In agriculture, it regulates plant growth and acts as a pesticide by interfering with specific metabolic pathways in plants.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-benzimidazol-2-ylcyanamide vary depending on its application. In medicinal chemistry, this compound has been shown to inhibit cancer cell growth and viral replication by interfering with specific metabolic pathways. In material science, it has been used to synthesize materials with unique properties, such as high conductivity and thermal stability. In agriculture, it regulates plant growth and acts as a pesticide by interfering with specific metabolic pathways in plants.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1H-benzimidazol-2-ylcyanamide is its versatility, making it an ideal candidate for a wide range of applications. It has also been shown to exhibit high selectivity and potency in medicinal chemistry applications. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some applications.

Future Directions

There are several future directions for the study of 1H-benzimidazol-2-ylcyanamide. In medicinal chemistry, further research is needed to understand the mechanism of action of this compound and to optimize its potency and selectivity. In material science, the synthesis of novel materials using 1H-benzimidazol-2-ylcyanamide as a building block is an area of active research. In agriculture, the development of more effective and environmentally friendly pesticides using this compound is a promising area of research.
Conclusion
In conclusion, 1H-benzimidazol-2-ylcyanamide is a versatile and promising compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its unique chemical and physical properties make it an ideal candidate for a wide range of applications. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity for different applications.

Synthesis Methods

The synthesis of 1H-benzimidazol-2-ylcyanamide involves the reaction of benzimidazole with cyanamide in the presence of a suitable catalyst. This reaction leads to the formation of 1H-benzimidazol-2-ylcyanamide. The yield and purity of the product depend on the reaction conditions, including temperature, pH, and catalyst concentration.

properties

IUPAC Name

1H-benzimidazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLIXUBOFQIMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204461
Record name Cyanamide, 1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-2-ylcyanamide

CAS RN

55864-37-4
Record name Cyanamide, 1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazolecarbamonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyanamide, 1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZIMIDAZOLECARBAMONITRILE
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